Cas no 1134843-36-9 (3-(1H-pyrazol-1-yl)propanethioamide)
3-(1H-pyrazol-1-yl)propanethioamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-1-propanethioamide
- 3-(1H-pyrazol-1-yl)propanethioamide
- AKOS000181448
- 1134843-36-9
- CS-0355834
- EN300-1263779
-
- Inchi: 1S/C6H9N3S/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10)
- InChI Key: OZUSVMGJAFAJHS-UHFFFAOYSA-N
- SMILES: N1(CCC(N)=S)C=CC=N1
Computed Properties
- Exact Mass: 155.05171847g/mol
- Monoisotopic Mass: 155.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 75.9Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 304.9±44.0 °C(Predicted)
- pka: 13.02±0.29(Predicted)
3-(1H-pyrazol-1-yl)propanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1263779-0.05g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 0.05g |
$827.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-0.1g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 0.1g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-0.25g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 0.25g |
$906.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-0.5g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 0.5g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-1.0g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 1g |
$986.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-2.5g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 2.5g |
$1931.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-5.0g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 5g |
$2858.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-10.0g |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 10g |
$4236.0 | 2023-06-08 | ||
| Enamine | EN300-1263779-50mg |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1263779-100mg |
3-(1H-pyrazol-1-yl)propanethioamide |
1134843-36-9 | 100mg |
$364.0 | 2023-10-02 |
3-(1H-pyrazol-1-yl)propanethioamide Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(1H-pyrazol-1-yl)propanethioamide
Comprehensive Overview of 3-(1H-pyrazol-1-yl)propanethioamide (CAS No. 1134843-36-9): Properties, Applications, and Research Insights
3-(1H-pyrazol-1-yl)propanethioamide (CAS No. 1134843-36-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a pyrazole ring linked to a propanethioamide moiety, which contributes to its versatile reactivity and potential applications. Researchers are particularly interested in its role as a building block for synthesizing heterocyclic compounds, which are pivotal in drug discovery and material science.
In recent years, the demand for high-purity intermediates like 3-(1H-pyrazol-1-yl)propanethioamide has surged, driven by advancements in targeted drug delivery and sustainable agriculture. A common query among scientists is: "How does the thioamide group influence the compound's bioactivity?" Studies suggest that the thioamide functional group enhances binding affinity to certain enzymes, making it valuable for designing inhibitors or catalysts. This aligns with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry.
From a synthetic perspective, CAS No. 1134843-36-9 is often utilized in multicomponent reactions (MCRs), a hot topic in green chemistry due to their atom-economy and efficiency. Its compatibility with click chemistry protocols further expands its utility in bioconjugation and polymer science. Industry professionals frequently search for "scalable synthesis methods for 3-(1H-pyrazol-1-yl)propanethioamide," reflecting the need for cost-effective production techniques.
Environmental and safety considerations are also critical. While not classified as hazardous, proper handling of 3-(1H-pyrazol-1-yl)propanethioamide requires adherence to standard laboratory protocols. Its stability under various pH conditions makes it suitable for aqueous-phase reactions, a feature highlighted in recent ACS publications. Additionally, its potential as a ligand in coordination chemistry has sparked interest in metal-organic frameworks (MOFs) research.
In summary, 3-(1H-pyrazol-1-yl)propanethioamide represents a nexus of innovation across multiple disciplines. Its CAS No. 1134843-36-9 serves as a key identifier for researchers exploring its thermodynamic properties, solubility profiles, and industrial applications. As the scientific community continues to prioritize molecular diversity and process optimization, this compound is poised to play an increasingly prominent role in cutting-edge research.
1134843-36-9 (3-(1H-pyrazol-1-yl)propanethioamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)